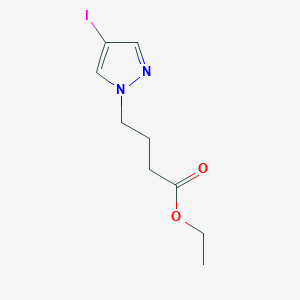

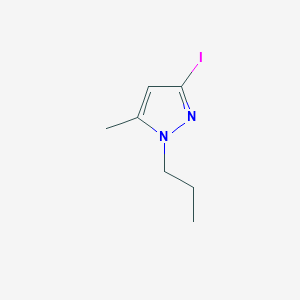

![molecular formula C19H19N3O5 B3047285 2-{[4-(4-Methylpiperazin-1-yl)-3-nitrophenyl]carbonyl}benzoic acid CAS No. 1370587-30-6](/img/structure/B3047285.png)

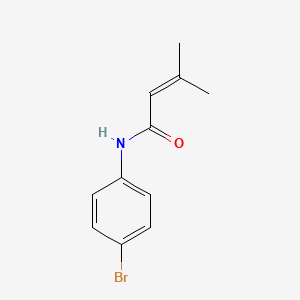

2-{[4-(4-Methylpiperazin-1-yl)-3-nitrophenyl]carbonyl}benzoic acid

Vue d'ensemble

Description

This compound is a heterocyclic compound containing a piperazine ring . It has an empirical formula of C13H16N2O3, a CAS Number of 20320-46-1, and a molecular weight of 248.28 . It is used in the synthesis of N-methylpiperazinyl flavones with therapeutic potential against Alzheimer’s disease .

Molecular Structure Analysis

The molecular structure of this compound involves a piperazine ring substituted by one or more carboxylic acid groups . The InChI key for this compound is ZAFOSGZICIJIGO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is a solid . It has a SMILES string of CN1CCN(CC1)C(=O)c2ccccc2C(O)=O .Applications De Recherche Scientifique

Synthesis and Intermediates

2-{[4-(4-Methylpiperazin-1-yl)-3-nitrophenyl]carbonyl}benzoic acid and its derivatives have been extensively studied for their synthesis and application as intermediates in the production of various compounds. A notable method involves the efficient in situ synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid through direct reductive alkylation, serving as a key synthetic intermediate for imatinib, a significant pharmaceutical agent. This process highlights the compound's pivotal role in facilitating the large-scale synthesis of medically relevant molecules (Koroleva et al., 2012).

Antioxidant and Glucosidase Inhibition

Derivatives of this compound have been synthesized and evaluated for their potential in vitro antioxidant activities and glucosidase inhibitory effects. The study involved the design of 2-(aryl)-6-morpholin-4-yl(or 4-methylpiperazin-1-yl)-1H-benzimidazole derivatives, which were synthesized starting from 5-morpholin-4-yl(or 4-methylpiperazin-1-yl)-2-nitroaniline with various aldehydes. These compounds exhibited high scavenging activity, showing their promise as antioxidants and glucosidase inhibitors, which could have implications in managing oxidative stress and diabetes (Özil et al., 2018).

Luminescence Sensitization

The compound's derivatives have been investigated for their ability to sensitize Eu(III) and Tb(III) luminescence. Thiophenyl-derivatized nitrobenzoic acid ligands, related to the core structure of this compound, were evaluated, leading to the development of luminescent materials. These materials demonstrated significant quantum yields and stability constants, indicating their potential application in the development of new luminescent materials for various technological applications (Viswanathan & Bettencourt-Dias, 2006).

Antimicrobial Activities

New carboxylic acid amides containing an N-methylpiperazine fragment, closely related to the core structure of this compound, were synthesized and assessed for their antimicrobial activities. These compounds have shown promise in combating microbial growth, highlighting the potential for developing new antimicrobial agents based on the chemical framework of this compound and its derivatives (Dias et al., 2015).

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Propriétés

IUPAC Name |

2-[4-(4-methylpiperazin-1-yl)-3-nitrobenzoyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O5/c1-20-8-10-21(11-9-20)16-7-6-13(12-17(16)22(26)27)18(23)14-4-2-3-5-15(14)19(24)25/h2-7,12H,8-11H2,1H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEMYYMJRUFTHIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301184298 | |

| Record name | Benzoic acid, 2-[4-(4-methyl-1-piperazinyl)-3-nitrobenzoyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301184298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1370587-30-6 | |

| Record name | Benzoic acid, 2-[4-(4-methyl-1-piperazinyl)-3-nitrobenzoyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1370587-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-[4-(4-methyl-1-piperazinyl)-3-nitrobenzoyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301184298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

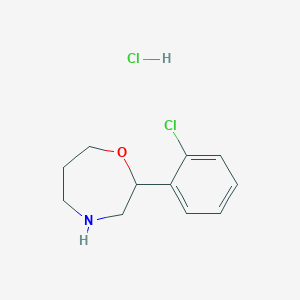

![1-Oxa-4-azaspiro[5.5]undecane hydrochloride](/img/structure/B3047212.png)

![Ethyl 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3047215.png)

![Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid](/img/structure/B3047219.png)

![4-[3-(acetylamino)phenyl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B3047223.png)